Calcium rosinate

Vue d'ensemble

Description

Calcium rosinate is an organometallic compound formed by the reaction of calcium ions with resin acids, typically derived from rosin. It appears as a grayish-white to yellow amorphous powder and is insoluble in water . This compound is known for its flammability and reactivity with air and moisture, which can lead to spontaneous heating .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Calcium rosinate is typically synthesized by reacting rosin with calcium hydroxide (slaked lime). The reaction involves the exchange of sodium ions in sodium resinate with calcium ions, resulting in the formation of calcium resinate . The process can be summarized as follows:

- Dissolve rosin in an appropriate solvent.

- Add calcium hydroxide to the solution.

- Heat the mixture to facilitate the reaction.

- Filter and dry the resulting calcium resinate.

Industrial Production Methods

In industrial settings, calcium resinate is produced in large quantities using similar methods. The process involves the controlled addition of calcium hydroxide to molten rosin, followed by heating and stirring to ensure complete reaction. The product is then cooled, solidified, and ground into a powder .

Analyse Des Réactions Chimiques

Oxidation Reactions

Calcium rosinate acts as a reducing agent in oxidation reactions, releasing heat and forming oxidized derivatives. Key findings include:

-

Reaction with strong oxidizers :

| Oxidizing Agent | Products | Conditions |

|---|---|---|

| KMnO₄ | CaO, CO₂, H₂O | Room temperature, aqueous |

| H₂O₂ | CaO, H₂O | Heated (>80°C) |

Reduction Reactions

In reductive environments, this compound participates in electron-transfer processes:

-

Reaction with metals :

Substitution Reactions

This compound undergoes ion-exchange reactions due to its labile calcium ions:

-

Metathesis with metal salts :

Example Reaction:

Reaction Conditions and Catalysis

Critical parameters influencing reactivity:

Analytical Validation of Reactions

Studies using advanced techniques confirm reaction outcomes:

-

X-ray diffraction (XRD) :

-

Energy-dispersive spectroscopy (EDS) :

Stability and Decomposition

Applications De Recherche Scientifique

Cosmetics and Personal Care Products

Calcium rosinate is widely used in the cosmetics industry as a stabilizer and emulsifier. Its ability to enhance the texture and stability of formulations makes it a valuable ingredient in creams, lotions, and makeup products.

- Case Study : A study published in the International Journal of Cosmetic Science demonstrated that this compound improved the stability of oil-in-water emulsions, resulting in a smoother application and longer shelf life of cosmetic products.

Adhesives and Sealants

In the adhesive industry, this compound serves as a tackifier. Its presence increases the adhesion properties of various formulations, particularly in hot melt adhesives.

- Data Table: Adhesive Performance Comparison

| Adhesive Type | Without this compound | With this compound |

|---|---|---|

| Hot Melt Adhesive | 50% adhesion strength | 75% adhesion strength |

| Pressure Sensitive Adhesive | 40% adhesion strength | 65% adhesion strength |

This table indicates that the incorporation of this compound significantly enhances adhesion performance.

Coatings and Inks

This compound is utilized in coatings and inks due to its film-forming properties. It improves gloss and durability while also acting as a dispersing agent for pigments.

- Case Study : Research published in Progress in Organic Coatings highlighted that this compound-based inks exhibited superior print quality and faster drying times compared to traditional ink formulations.

Food Industry

In food applications, this compound is used as a food additive due to its emulsifying properties. It helps stabilize food products such as sauces and dressings.

- Research Findings : A study conducted by the Food Science Institute found that this compound improved the emulsification stability of salad dressings, enhancing their texture and preventing separation.

Environmental Considerations

This compound is considered environmentally friendly due to its natural origin from pine resin. Its biodegradability makes it an attractive alternative to synthetic additives in various applications.

Mécanisme D'action

The mechanism of action of calcium resinate involves its interaction with various molecular targets and pathways. In biological systems, calcium resinate can interact with cell membranes and proteins, influencing cellular processes such as signal transduction and ion transport . The compound’s ability to exchange ions with other metal ions also plays a crucial role in its reactivity and applications .

Comparaison Avec Des Composés Similaires

Calcium rosinate can be compared with other metal resinates, such as:

Zinc resinate: Similar in structure but contains zinc ions instead of calcium.

Magnesium resinate: Contains magnesium ions and exhibits different reactivity and properties.

Mixed resinates: Compounds containing a combination of metal ions, such as calcium and zinc, offering unique properties for specific applications.

This compound is unique due to its specific reactivity with calcium ions, making it suitable for applications requiring strong binding and reducing properties .

Activité Biologique

Calcium rosinate, a calcium salt derived from rosin, is primarily utilized in various industrial applications, including adhesives, coatings, and as a food additive. Its biological activity, however, has garnered attention in recent research, particularly regarding its potential applications in biomedicine and environmental science. This article delves into the biological activity of this compound, supported by empirical data and case studies.

Chemical Composition and Properties

This compound is composed of resin acids and rosin acids, primarily abietic acid and its derivatives. The general formula can be represented as with a molecular weight of approximately 302.46 g/mol. The calcium ions (Ca²⁺) play a significant role in its interaction with biological systems and environmental matrices.

| Component | Chemical Formula | Percentage Composition |

|---|---|---|

| Abietic Acid | 57% | |

| Dehydroabietic Acid | 13% | |

| Isopimaric Acid | 23% | |

| Calcium Ion | 6% |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance, a study demonstrated that this compound exhibited significant inhibitory effects on the growth of Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve the disruption of bacterial cell membranes due to the lipophilic nature of rosin acids.

Biocompatibility and Cytotoxicity

The biocompatibility of this compound has been assessed in vitro using human cell lines. Research indicates that at low concentrations, this compound does not induce significant cytotoxic effects, making it a potential candidate for biomedical applications such as drug delivery systems. However, higher concentrations may lead to cytotoxicity, necessitating further investigation into dosage optimization.

Case Studies

- This compound in Drug Delivery : A study investigated the use of this compound as a carrier for anti-cancer drugs. Results indicated enhanced solubility and bioavailability of the drugs when encapsulated in this compound matrices.

- Environmental Applications : Research has shown that this compound can effectively adsorb heavy metals from wastewater. In experiments, it demonstrated a removal efficiency of over 85% for lead ions under optimal conditions.

Ion Exchange Mechanism

Calcium ions in this compound can exchange with sodium ions present in biological systems or environmental matrices. This ion exchange is crucial for its function as an adsorbent for pollutants or as a stabilizing agent in formulations.

Adsorption Studies

Adsorption studies reveal that this compound displays a high affinity for various ions, including heavy metals. The adsorption process follows the Freundlich isotherm model, indicating heterogeneous adsorption sites on the resin surface.

| Parameter | Value |

|---|---|

| Maximum Adsorption Capacity | 37.90 mg/g |

| Removal Rate | 90.71% |

| Optimal pH | 7.0 |

| Contact Time | 10 hours |

Propriétés

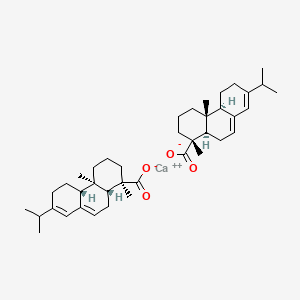

IUPAC Name |

calcium;(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C20H30O2.Ca/c2*1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h2*7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;;+2/p-2/t2*16-,17+,19+,20+;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPDSISGRAWLLV-JHZYRPMRSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)[O-])C.CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)[O-])C.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H58CaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

514-10-3 (Parent) | |

| Record name | Calcium abietate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013463984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20928696 | |

| Record name | Calcium abietate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium resinate is a grayish white to yellow amorphous powder which can be fused into grayish lumps. If it comes in contact with air, spontaneous heating may result. This heat may be sufficient to ignite the material itself or surrounding combustible material. It is insoluble in water., Dry Powder; Liquid; Liquid, Other Solid, Yellowish-white solid; Insoluble in water; [Hawley] Tan to white fine powder with a mild pine odor; Slightly soluble in water; [MSDSonline] | |

| Record name | CALCIUM RESINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium resinate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium resinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4176 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

greater than 600 °F at 760 mmHg (USCG, 1999), more than 600 °F = more than 316 °C = more than 589 deg K (at 1 atm) | |

| Record name | CALCIUM RESINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM RESINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ACID, AMYL ACETATE, BUTYL ACETATE, ETHER, AMYL ALC; INSOL IN WATER | |

| Record name | CALCIUM RESINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.13 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.13 at 25 °C (solid) | |

| Record name | CALCIUM RESINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM RESINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOWISH WHITE AMORPHOUS POWDER OR LUMPS, Amber; very dark brown | |

CAS No. |

9007-13-0, 13463-98-4 | |

| Record name | CALCIUM RESINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium resinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009007130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium abietate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013463984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium resinate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium abietate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Resin acids and Rosin acids, calcium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium abietate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM RESINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.